molecular formula C15H22O10 B14172006 1,2,3,4,5-Penta-O-acetylpentitol CAS No. 5346-78-1

1,2,3,4,5-Penta-O-acetylpentitol

Cat. No.: B14172006
CAS No.: 5346-78-1
M. Wt: 362.33 g/mol
InChI Key: NVKPIAUSOPISJK-UHFFFAOYSA-N
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Description

1,2,3,4,5-Penta-O-acetylpentitol is a chemical compound that belongs to the class of acetylated sugars It is a derivative of pentitol, where all five hydroxyl groups are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Penta-O-acetylpentitol typically involves the acetylation of pentitol using acetic anhydride in the presence of a catalyst. Common catalysts include perchloric acid, sulfuric acid, pyridine, hydrobromic acid, sodium acetate, or zinc chloride . The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is stirred at a controlled temperature, usually not exceeding 35°C, until the reaction is complete. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration and washing .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used to replace acetyl groups.

Major Products Formed

Scientific Research Applications

1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a prodrug or a building block for drug development.

    Biology: Studied for its role in biochemical pathways and its effects on cellular processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the acetyl groups are hydrolyzed in vivo to release the active pentitol. The released pentitol can then participate in various biochemical pathways, affecting molecular targets and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern and the resulting chemical properties. Its structure allows for distinct reactivity and applications compared to other acetylated sugars. The compound’s ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable research subject .

Properties

CAS No.

5346-78-1

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

IUPAC Name

2,3,4,5-tetraacetyloxypentyl acetate

InChI

InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3

InChI Key

NVKPIAUSOPISJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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